Isononyl isotridecyl phthalate
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Overview
Description
Isononyl isotridecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly valued in the production of flexible polyvinyl chloride (PVC) plastics, which are used in a wide range of consumer goods, including building materials, automobile parts, and children’s toys .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isononyl isotridecyl phthalate typically involves the esterification of phthalic anhydride with isononyl and isotridecyl alcohols. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous esterification processes. These processes involve the continuous feeding of phthalic anhydride and alcohols into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified .
Chemical Reactions Analysis
Types of Reactions: Isononyl isotridecyl phthalate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols.
Oxidation: Oxidative degradation of this compound can occur under harsh conditions, such as exposure to strong oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Phthalic acid and isononyl and isotridecyl alcohols.
Oxidation: Various oxidized derivatives of the phthalate ester.
Substitution: New ester compounds with different functional groups.
Scientific Research Applications
Isononyl isotridecyl phthalate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a plasticizer in the synthesis of flexible PVC plastics.
- Studied for its chemical stability and reactivity under various conditions .
Biology:
- Investigated for its potential endocrine-disrupting effects and its impact on biological systems.
- Used in studies examining the toxicokinetics and metabolism of phthalate esters .
Medicine:
- Explored for its potential effects on human health, particularly in relation to its endocrine-disrupting properties.
- Used in research on the environmental and health impacts of plasticizers .
Industry:
- Widely used in the production of consumer goods, including building materials, automobile parts, and children’s toys.
- Studied for its environmental impact and potential for bioaccumulation .
Mechanism of Action
The mechanism of action of isononyl isotridecyl phthalate primarily involves its interaction with nuclear receptors in various biological systems. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including neurodevelopmental disorders and metabolic diseases .
Molecular Targets and Pathways:
Nuclear Receptors: this compound can bind to nuclear receptors, such as the estrogen receptor, disrupting normal hormonal signaling pathways.
Endocrine System: It can dysregulate the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, leading to various health effects.
Comparison with Similar Compounds
Diisononyl Phthalate (DINP): Used as a plasticizer in flexible PVC plastics.
Diisodecyl Phthalate (DIDP): Another high-molecular-weight phthalate ester used as a plasticizer.
Uniqueness:
- Isononyl isotridecyl phthalate is particularly valued for its balance of flexibility and durability in PVC plastics.
- It may have different environmental and health impacts compared to other phthalate esters, making it a subject of ongoing research .
Properties
CAS No. |
85168-76-9 |
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Molecular Formula |
C30H50O4 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
1-O-(11-methyldodecyl) 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H50O4/c1-25(2)19-13-9-7-5-6-8-11-17-23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-18-12-10-14-20-26(3)4/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3 |
InChI Key |
NFBXHPAYXLXNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
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